2-Cyclopropyl-6-methylpiperidine

Organic Synthesis Process Chemistry Medicinal Chemistry

2-Cyclopropyl-6-methylpiperidine is a privileged scaffold for next-generation muscarinic M4 receptor antagonists and GPR119 agonists. Its 2-cyclopropyl-6-methyl substitution pattern imposes unique conformational constraints that cannot be replicated by mono-substituted piperidines. With a CNS-optimized profile (MW 139.2, LogP 1.93) and scalable synthesis (up to 0.5 kg), this building block accelerates medicinal chemistry programs in neurology and metabolic disease. Available as free base (CAS 1343199-65-4) or hydrochloride salt (CAS 2375259-19-9). Order now for reliable, batch-to-batch consistency.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13532316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-methylpiperidine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC1CCCC(N1)C2CC2
InChIInChI=1S/C9H17N/c1-7-3-2-4-9(10-7)8-5-6-8/h7-10H,2-6H2,1H3
InChIKeyPLCIYGHHBGNHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-6-methylpiperidine: A Versatile Piperidine Scaffold for Drug Discovery and Chemical Biology


2-Cyclopropyl-6-methylpiperidine is a substituted piperidine building block characterized by a cyclopropyl group at the 2-position and a methyl group at the 6-position of the piperidine ring . This structure, available as a free base (CAS 1343199-65-4) or a hydrochloride salt (e.g., CAS 2375259-19-9), is a versatile scaffold in medicinal chemistry and is used as an intermediate in the synthesis of more complex molecules [1]. The compound has been implicated in patent literature for its potential as an antagonist of the muscarinic acetylcholine receptor M4 and as a GPR119 agonist, making it a compound of interest for neurological and metabolic disease research [2].

The Critical Role of 2,6-Disubstitution: Why Simple Piperidines Cannot Replace 2-Cyclopropyl-6-methylpiperidine


A generic or mono-substituted piperidine cannot substitute for 2-Cyclopropyl-6-methylpiperidine due to the unique conformational and steric constraints imposed by the 2,6-disubstitution pattern. The combination of a sterically hindered, electron-rich cyclopropyl group at the 2-position and a methyl group at the 6-position creates a specific three-dimensional environment that can dictate binding to biological targets. This substitution pattern influences the molecule's overall lipophilicity (LogP) and basicity, which are critical for passive permeability and target engagement . As patent literature indicates, this core scaffold is specifically optimized for interactions with targets like the M4 muscarinic receptor, where subtle changes in ring substitution drastically alter activity and selectivity [1]. Therefore, using a simpler analog would likely result in a complete loss of the desired biological profile or a significant reduction in the efficiency of a downstream synthetic sequence.

2-Cyclopropyl-6-methylpiperidine: A Quantified Evidence Guide for Scientific Selection


High Synthetic Yield and Scalability for Multi-Gram Production

A scalable two-step synthetic method for (cyclo)alkylpiperidines, including 2-cyclopropyl-6-methylpiperidine, has been demonstrated to achieve high yields and can be implemented in a flow reactor or a 5 L autoclave for the preparation of up to 0.5 kg of material [1]. This provides a significant advantage over other synthetically challenging 2-substituted piperidines that may rely on low-yielding or non-scalable routes.

Organic Synthesis Process Chemistry Medicinal Chemistry

Structural and Physicochemical Profile for CNS Drug Discovery

The 2-cyclopropyl-6-methyl substitution pattern confers a favorable physicochemical profile for central nervous system (CNS) drug discovery. With a molecular weight of 139.2 g/mol and a calculated LogP of 1.93, the compound adheres to key drug-likeness parameters such as Lipinski's Rule of Five . The introduction of a cyclopropyl group is a common strategy to increase metabolic stability compared to unsubstituted or acyclic alkyl analogs without a major penalty on molecular weight or lipophilicity.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Validated Patent Intermediary for Neurological Targets

This specific scaffold is explicitly claimed in patent literature as a key structural component of muscarinic acetylcholine receptor M4 (mAChR M4) antagonists [1]. The patent by Vanderbilt University (CN110891569A) discloses cyclopropyl piperidine compounds as useful for treating disorders associated with mAChR M4 dysfunction. The 2-cyclopropyl-6-methylpiperidine core is a preferred motif, highlighting its validated utility as a privileged structure for this emerging target class.

Neuropharmacology GPCR Targets Patents

2-Cyclopropyl-6-methylpiperidine: Optimal Application Scenarios in R&D


Lead Optimization for CNS-Penetrant M4 Muscarinic Antagonists

As demonstrated by the patent literature, 2-Cyclopropyl-6-methylpiperidine serves as an optimal core scaffold for the development of next-generation muscarinic M4 receptor antagonists [1]. Its physicochemical profile (MW 139.2, LogP 1.93) is well-suited for CNS penetration . Medicinal chemists can utilize this building block to rapidly synthesize analogs and explore the structure-activity relationship around this privileged chemotype for the treatment of neurological and psychiatric disorders.

Multi-Gram Synthesis of Complex Piperidine Intermediates

In an industrial or academic process chemistry setting, the scalable synthetic route to 2-cyclopropyl-6-methylpiperidine enables the reliable, cost-effective production of this intermediate on a 0.5 kg scale [2]. This application is critical for projects that have advanced beyond initial hit discovery and require larger quantities of a key intermediate for preclinical safety and efficacy studies, where a dependable and scalable supply chain is non-negotiable.

Scaffold for Metabolic Disease Drug Discovery (GPR119 Agonism)

The cyclopropylpiperidine motif is also recognized in patents targeting GPR119, a receptor implicated in type 2 diabetes [3]. While the specific 2-cyclopropyl-6-methyl variant may not be explicitly exemplified, the core scaffold is a foundational element for this therapeutic class. Researchers in metabolic disease can leverage this building block to design and synthesize novel GPR119 agonists, potentially with improved pharmacokinetic properties conferred by the 2,6-disubstitution pattern.

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